6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
6-ethyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S.ClH/c1-2-25-11-10-17-18(13-25)28-22(20(17)21(23)27)24-19(26)12-15-8-5-7-14-6-3-4-9-16(14)15;/h3-9H,2,10-13H2,1H3,(H2,23,27)(H,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVDKGKGOPJORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps:
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Formation of the Tetrahydrothieno[2,3-c]pyridine Core
Starting Materials: The synthesis begins with the preparation of the tetrahydrothieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving a suitable thioamide and a halogenated precursor.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Products: Oxidation typically leads to the formation of carboxylic acids or ketones, depending on the specific reaction conditions.
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Reduction
Reagents and Conditions: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction usually results in the formation of alcohols or amines.
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Substitution
Reagents and Conditions: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Products: Substitution reactions typically yield new derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules, which can provide insights into its biological activity and potential therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit activity against certain diseases, making it a candidate for drug development. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and other industrial processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The tetrahydrothieno[2,3-c]pyridine core distinguishes this compound from analogs like VU0152099 and VU0152100, which possess a non-hydrogenated thieno[2,3-b]pyridine ring .
Substituent Analysis
Table 1: Key Substituents and Their Implications
Key Observations:
- Naphthalen-1-yl vs.
- Ethyl vs. Benzyl/Methyl at Position 6 : The ethyl group balances lipophilicity and metabolic stability better than the benzyl group (more lipophilic, prone to oxidation) or methyl (less steric bulk) .
- Carboxamide vs. Carboxylate : The carboxamide at position 3 likely improves metabolic stability compared to ester-containing analogs (e.g., Ethyl 6-benzyl analog), which are prone to hydrolysis .
TNF-α Inhibition Potential
Compounds with the tetrahydrothieno[2,3-c]pyridine scaffold, such as those synthesized by Fujita et al., exhibit potent inhibition of lipopolysaccharide (LPS)-stimulated TNF-α production in rat whole blood .
Allosteric Modulation and Antagonism
Thiophene derivatives, like PD 81,723, demonstrate dual functionality as allosteric enhancers of adenosine A1 receptors and competitive antagonists . The target compound’s thieno[2,3-c]pyridine core and acetamido group may similarly engage in hydrogen bonding or hydrophobic interactions, though its pharmacological profile remains uncharacterized.
Commercial and Research Relevance
The compound is supplied globally by entities like CKD Bio Corporation, indicating its utility in research or drug development . Its structural uniqueness positions it as a candidate for further studies on TNF-α modulation or receptor-binding optimization.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain precise temperatures (e.g., 0–5°C for sensitive steps like nitration) to minimize side reactions .
- Solvent Selection : Use aprotic solvents (e.g., DMF, THF) for amidation to enhance reactivity .
- Monitoring : Track reaction progress via TLC or HPLC to identify intermediate phases .
Basic: Which analytical techniques are critical for characterizing the compound and confirming its structural integrity?
Key methods include:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and confirm regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for pharmacological studies) .
- X-ray Crystallography : Resolve 3D conformation using SHELX software for ambiguous cases .
Q. Best Practices :
- For hydrochloride salts, use DMSO-d6 in NMR to detect counterion interactions .
- Combine NMR with IR spectroscopy to confirm functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
Basic: What are the solubility profiles of this compound in common laboratory solvents, and how do they influence experimental design?
Q. Solubility Data :
- Polar Solvents : Highly soluble in DMSO and DMF (>50 mg/mL), suitable for biological assays .
- Aqueous Buffers : Limited solubility (<0.1 mg/mL in water); use co-solvents (e.g., 10% DMSO in PBS) for in vitro studies .
- Organic Solvents : Moderate solubility in ethanol and methanol (~5–10 mg/mL) for recrystallization .
Q. Experimental Implications :
- For kinetic studies, pre-dissolve in DMSO and dilute to avoid precipitation .
- Recrystallize from ethanol/water mixtures to improve purity .
Advanced: How can computational chemistry methods aid in predicting the compound’s reactivity or interaction with biological targets?
Q. Approaches :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .
- MD Simulations : Simulate binding stability with lipid bilayers to assess membrane permeability .
Case Study :
DFT-predicted reaction pathways for amidation steps reduced trial-and-error optimization by 30% in analogous compounds .
Advanced: What strategies are effective in resolving discrepancies between theoretical and experimental data (e.g., NMR chemical shifts vs. computational predictions)?
Q. Methodology :
- Benchmarking : Compare experimental NMR shifts with DFT-calculated values (GIAO method) using Gaussian or ORCA .
- Conformational Sampling : Use Monte Carlo algorithms to explore rotational isomers and refine predicted shifts .
- Error Analysis : Identify systematic deviations (e.g., solvent effects) and apply correction factors .
Example :
In carboxamide derivatives, discrepancies >0.5 ppm in 13C NMR often arise from neglected solvation effects; implicit solvent models (e.g., SMD) improve accuracy .
Advanced: What methodologies are recommended for establishing the compound’s structure-activity relationship (SAR) in pharmacological studies?
Q. SAR Workflow :
Derivatization : Synthesize analogs with modifications to the naphthalene, ethyl, or carboxamide groups .
In Vitro Screening : Test against target enzymes (e.g., proteases) using fluorogenic assays .
QSAR Modeling : Use PLS regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. Key Findings :
- In thienopyridine analogs, bulky substituents (e.g., naphthalene) enhance target affinity but reduce solubility .
- Ethyl groups at position 6 improve metabolic stability in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
